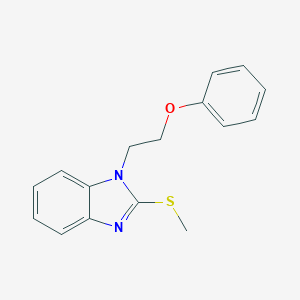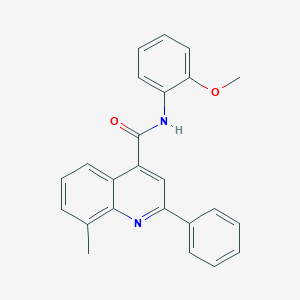![molecular formula C17H15FN2O3S B495203 (2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B495203.png)
(2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-298630 是一种化学化合物,以其作为 3-磷酸肌醇依赖性蛋白激酶-1 (PDK1) 的调节剂而闻名。 它的分子式为 C17H15FN2O3S,分子量为 346.38 g/mol 。这种化合物主要用于科学研究,以研究各种生物学途径和机制。
准备方法
合成路线和反应条件
WAY-298630 的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:
苯并咪唑核的形成: 合成从苯并咪唑核结构的形成开始。这通常通过在酸性条件下使邻苯二胺与合适的羧酸衍生物反应来实现。
氟苯氧基的引入: 下一步涉及氟苯氧基的引入。这是通过在碳酸钾等碱的存在下使苯并咪唑中间体与 2-氟苯酚反应来完成的。
硫醚键的形成: 最后一步涉及通过在碱性条件下使中间体与合适的硫醇化合物反应来形成硫醚键。
工业生产方法
WAY-298630 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。该化合物通常使用重结晶或色谱等技术进行纯化。
化学反应分析
反应类型
WAY-298630 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成亚砜或砜。
还原: 还原反应可以将化合物转化为相应的硫醇衍生物。
取代: WAY-298630 可以进行亲核取代反应,尤其是在氟苯氧基上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 使用甲醇钠或叔丁醇钾等亲核试剂。
主要产品
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
WAY-298630 由于其调节 PDK1 的能力而被广泛用于科学研究。它的一些应用包括:
化学: 用作工具化合物,以研究 PDK1 在各种化学反应和途径中的作用。
生物学: 用于细胞生物学研究 PDK1 调节对细胞信号传导和功能的影响。
医学: 探索其在 PDK1 发挥关键作用的疾病(如癌症和糖尿病)中的潜在治疗应用。
工业: 用于开发针对 PDK1 的新药和治疗剂。
作用机制
WAY-298630 通过调节 PDK1 的活性发挥其作用。PDK1 是一种参与激活多个下游信号通路(包括 PI3K/Akt 通路)的关键激酶。通过抑制 PDK1,WAY-298630 可以改变各种底物的磷酸化状态,从而导致细胞生长、存活和代谢发生变化。
相似化合物的比较
WAY-298630 在其对 PDK1 的特异性调节方面是独一无二的。类似的化合物包括:
GSK2334470: 另一种具有不同化学结构的 PDK1 抑制剂。
BX-912: 一种有效的选择性 PDK1 抑制剂,用于各种研究研究。
OSU-03012: PDK1 和磷酸肌醇依赖性蛋白激酶-1 的双重抑制剂。
与这些化合物相比,WAY-298630 在选择性和效力方面具有独特的优势,使其成为科学研究中的宝贵工具。
属性
分子式 |
C17H15FN2O3S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H15FN2O3S/c18-12-5-1-4-8-15(12)23-9-10-24-17-19-13-6-2-3-7-14(13)20(17)11-16(21)22/h1-8H,9-11H2,(H,21,22) |
InChI 键 |
ZNRFTUGFUAAFSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F |
手性 SMILES |
C1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])SCCOC3=CC=CC=C3F |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495122.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495123.png)
![N-(1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495125.png)
![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495127.png)
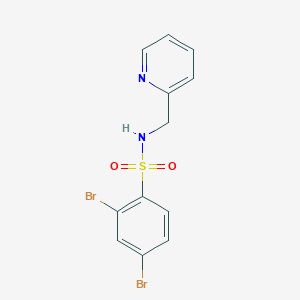
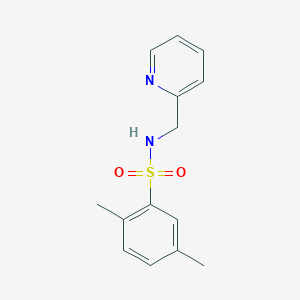
![6-amino-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495133.png)

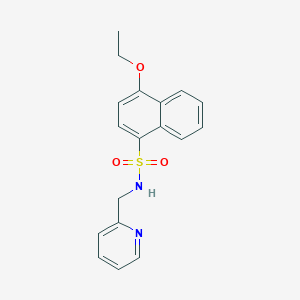

![2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B495140.png)
![N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide](/img/structure/B495142.png)
